[(2-BROMO-4,5-DIMETHOXYPHENYL)METHYL](METHYL)AMINE HYDROCHLORIDE
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Overview
Description
(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLAMINE HYDROCHLORIDE is an organic compound with the molecular formula C10H15BrClNO2 It is a derivative of phenethylamine, characterized by the presence of bromo and methoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-BROMO-4,5-DIMETHOXYPHENYL)METHYLAMINE HYDROCHLORIDE typically involves multiple steps. One common route includes the bromination of 4,5-dimethoxybenzyl alcohol, followed by the conversion of the resulting bromo compound to the corresponding amine. The final step involves the formation of the hydrochloride salt. The reaction conditions often require the use of solvents such as dichloromethane and reagents like hydrobromic acid and methylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLAMINE HYDROCHLORIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenethylamines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLAMINE HYDROCHLORIDE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of (2-BROMO-4,5-DIMETHOXYPHENYL)METHYLAMINE HYDROCHLORIDE involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLAMINE HYDROCHLORIDE can be compared with other similar compounds, such as:
4-Bromo-2,5-dimethoxyphenethylamine: Another phenethylamine derivative with similar structural features but different biological activity.
2,4-Dimethoxybenzylamine: A compound with similar methoxy substitutions but lacking the bromo group.
4-Bromo-2,5-dimethoxyamphetamine: A compound with a similar structure but different pharmacological properties.
The uniqueness of (2-BROMO-4,5-DIMETHOXYPHENYL)METHYLAMINE HYDROCHLORIDE lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
1-(2-bromo-4,5-dimethoxyphenyl)-N-methylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2.ClH/c1-12-6-7-4-9(13-2)10(14-3)5-8(7)11;/h4-5,12H,6H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZULIPTQCLZCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1Br)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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